4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide is a complex organic compound featuring a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 4-fluoro-2-(trifluoromethyl)benzoic acid: This intermediate can be synthesized through the trifluoromethylation of 4-fluorobenzoic acid using reagents such as trifluoromethyl iodide and a suitable catalyst.
Formation of 4-fluoro-2-(trifluoromethyl)benzoyl chloride: The benzoic acid derivative is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Coupling with N-methyl-1H-pyrrole-2-carboxamide: The final step involves the coupling of the acyl chloride with N-methyl-1H-pyrrole-2-carboxamide under basic conditions, typically using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity . This interaction can affect various cellular processes, making the compound valuable for studying enzyme inhibition, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-(trifluoromethyl)benzoic acid
- 4-fluoro-2-(trifluoromethyl)benzoyl chloride
- 4-(trifluoromethyl)benzoic acid
Uniqueness
4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide stands out due to its unique combination of a trifluoromethyl group and a pyrrole ring. This structure imparts distinct chemical and physical properties, such as enhanced stability and bioavailability, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O2/c1-19-13(22)11-4-7(6-20-11)12(21)9-3-2-8(15)5-10(9)14(16,17)18/h2-6,20H,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZGVVZZJALSNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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